molecular formula C10H14N2O3S B1664128 3'-Deoxy-4-thiothymidine CAS No. 122568-03-0

3'-Deoxy-4-thiothymidine

Cat. No. B1664128
M. Wt: 242.3 g/mol
InChI Key: FLRWGUIHNUCNJN-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxy-4-thiothymidine can moderately active in protecting HIV-induced cytopathogenicity of MT-2 and CEM cells.

Scientific Research Applications

Cytotoxicity and Antiviral Activity

  • 3'-Deoxy-4-thiothymidine has demonstrated cytotoxicity in various cell lines, including L1210, H-Ep-2, and CCRF-CEM. It also exhibits activity against herpes simplex 1 and human cytomegalovirus in cell culture (Secrist, Tiwari, Riordan, & Montgomery, 1991).

Synthesis and Biological Evaluation

  • 3'-Deoxy-4-thiothymidine and its analogues have been synthesized for biological evaluation. Some analogues show significant activity against herpesviruses, while others exhibit varying levels of toxicity and biological activity (Dyson, Coe, & Walker, 1991).

Incorporation into Oligodeoxynucleotides

  • 2'-Deoxy-4'-thiothymidine has been incorporated into oligodeoxynucleotides, providing insights into protein-DNA interactions. The incorporation affects the stability and substrate behavior of these oligodeoxynucleotides for certain enzymes (Hancox, Connolly, & Walker, 1993).

Practical Synthesis

  • A practical synthesis approach for 3'-Deoxy-4-thiothymidine and related compounds has been developed. These compounds serve as substrates for synthesizing DNA analogues (Inoue, Kaga, Minakawa, & Matsuda, 2005).

Building Blocks for DNA Analogues

  • The synthesis of derivatives like 3′-deoxy-3′-C-(2″-hydroxyethyl)thymidine is a step towards creating nonhydrolyzable DNA analogues, expanding the potential applications in molecular biology and therapeutics (Kawai, Wang, & Just, 1992).

Metabolism in Cell Cultures

Modified Nucleosides for Neurological Disorders

  • Modified nucleosides, including 3'-Deoxy-4-thiothymidine, have been explored for their potential in treating or reversing AIDS-associated neurological disorders. These modifications aim to enhance delivery to the central nervous system without compromising anti-HIV activities (Palomino, Meltsner, Kessel, & Horwitz, 1990).

properties

CAS RN

122568-03-0

Product Name

3'-Deoxy-4-thiothymidine

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1

InChI Key

FLRWGUIHNUCNJN-JGVFFNPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2CC[C@H](O2)CO

SMILES

CC1=CN(C(=O)NC1=S)C2CCC(O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CCC(O2)CO

Appearance

Solid powder

Other CAS RN

122568-03-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3'-Deoxy-4-thiothymidine;  Ddthds;  Thymidine, 3'-deoxy-4-thio-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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